c-Met-IN-14

Description

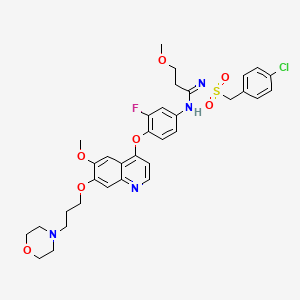

Structure

2D Structure

Properties

Molecular Formula |

C34H38ClFN4O7S |

|---|---|

Molecular Weight |

701.2 g/mol |

IUPAC Name |

N'-[(4-chlorophenyl)methylsulfonyl]-N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methoxypropanimidamide |

InChI |

InChI=1S/C34H38ClFN4O7S/c1-43-17-11-34(39-48(41,42)23-24-4-6-25(35)7-5-24)38-26-8-9-31(28(36)20-26)47-30-10-12-37-29-22-33(32(44-2)21-27(29)30)46-16-3-13-40-14-18-45-19-15-40/h4-10,12,20-22H,3,11,13-19,23H2,1-2H3,(H,38,39) |

InChI Key |

QCKKTDVCCCBGDD-UHFFFAOYSA-N |

Isomeric SMILES |

COCC/C(=N/S(=O)(=O)CC1=CC=C(C=C1)Cl)/NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |

Canonical SMILES |

COCCC(=NS(=O)(=O)CC1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of c-Met-IN-14

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of c-Met-IN-14, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The information presented is intended for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Introduction to c-Met as a Therapeutic Target

The c-Met proto-oncogene encodes the receptor tyrosine kinase c-Met, also known as hepatocyte growth factor receptor (HGFR).[1][2] The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, mutation, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[2]

Chemical Structure of this compound

This compound, also identified as compound 26af in the primary literature, is a novel N-sulfonylamidine-based derivative that has demonstrated high potency and selectivity for c-Met kinase.[3]

Chemical Name: (E)-N-((5-(3-((4-fluorophenyl)sulfonamido)phenyl)furan-2-yl)methylene)-4-methoxybenzenesulfonamide

Chemical Formula: C24H19FN2O6S2

Molecular Weight: 530.55 g/mol

SMILES: COC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(O2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(F)C=C4

2D Structure:

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with the key step being a copper-catalyzed three-component reaction. The general synthetic scheme is outlined below.

General Synthetic Pathway

Caption: General synthetic workflow for N-sulfonylamidine derivatives.

Detailed Experimental Protocol for the Synthesis of this compound (26af)

The synthesis of this compound involves the initial synthesis of key intermediates followed by the final copper-catalyzed reaction.

Step 1: Synthesis of 5-(3-aminophenyl)furan-2-carbaldehyde

To a solution of 5-bromofuran-2-carbaldehyde and 3-aminophenylboronic acid in a suitable solvent, a palladium catalyst and a base are added. The reaction mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is worked up and the crude product is purified by column chromatography to yield 5-(3-aminophenyl)furan-2-carbaldehyde.

Step 2: Synthesis of 4-fluoro-N-(3-(5-formylfuran-2-yl)phenyl)benzenesulfonamide

To a solution of 5-(3-aminophenyl)furan-2-carbaldehyde in a suitable solvent and in the presence of a base such as pyridine, 4-fluorobenzenesulfonyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The resulting mixture is then worked up and the product is purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound (26af)

A mixture of 4-fluoro-N-(3-(5-formylfuran-2-yl)phenyl)benzenesulfonamide, 4-methoxybenzenesulfonamide, and a copper(I) iodide (CuI) catalyst in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the final product, this compound (26af).

Biological Activity and Data

This compound has been evaluated for its in vitro inhibitory activity against c-Met kinase and its anti-proliferative effects on various cancer cell lines.

In Vitro Kinase Inhibitory Activity

| Compound | c-Met IC50 (nM) |

| This compound (26af) | 2.89 |

| Foretinib | 3.12 |

Data from the primary research article.[3]

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | This compound (26af) IC50 (μM) |

| A549 | Non-small cell lung cancer | 0.28 |

| HT-29 | Colorectal cancer | 0.35 |

| MKN-45 | Gastric cancer | > 10 |

| MDA-MB-231 | Breast cancer | 0.72 |

Data from the primary research article.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of c-Met. This leads to the blockade of downstream signaling pathways, resulting in cell cycle arrest and apoptosis.

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro c-Met Kinase Assay

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Cell Proliferation (MTT) Assay

Caption: Workflow for the cell proliferation (MTT) assay.

Conclusion

This compound is a potent and selective N-sulfonylamidine-based inhibitor of c-Met kinase. Its robust in vitro activity against c-Met and various cancer cell lines, coupled with a well-defined mechanism of action, positions it as a promising lead compound for the development of novel anti-cancer therapeutics targeting the HGF/c-Met signaling pathway. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Met: structure, functions and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel N-sulfonylamidine-based derivatives as c-Met inhibitors via Cu-catalyzed three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Crizotinib's Binding Affinity to the c-Met Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor, Crizotinib, to the c-Met kinase domain. It includes quantitative binding data, detailed experimental protocols for relevant kinase assays, and a visualization of the c-Met signaling pathway and experimental workflows.

Introduction to c-Met and Crizotinib

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes such as embryonic development, wound healing, and tissue regeneration. However, aberrant c-Met signaling, triggered by its ligand, hepatocyte growth factor (HGF), is implicated in the progression of various cancers. Dysregulation of the HGF/c-Met axis can lead to increased cell proliferation, survival, motility, and invasion, contributing to tumor growth and metastasis.

Crizotinib (PF-02341066) is an orally bioavailable, ATP-competitive small-molecule inhibitor that targets multiple receptor tyrosine kinases, including c-Met and Anaplastic Lymphoma Kinase (ALK). Its efficacy in inhibiting c-Met has made it a significant tool in both research and clinical settings for cancers driven by aberrant c-Met signaling.

Quantitative Binding Affinity of Crizotinib to c-Met

The binding affinity of Crizotinib to the c-Met kinase domain has been quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Kinase Assay | c-Met Kinase Domain | 8 | |

| Cell-Based Assay (Phosphorylation) | c-Met in A498 cells | 11 | |

| Cell-Based Assay (Phosphorylation) | c-Met in HOP-92 cells | 16 | |

| Cell-Based Assay (Phosphorylation) | c-Met in NCI-H69 cells | 13 | |

| Cell-Based Assay (Proliferation) | MET-amplified EBC-1 and H1993 cells | ≤ 10 | |

| Cell-Based Assay (Proliferation) | MET-amplified gastric cancer cell lines | < 200 |

Experimental Protocols for Determining Binding Affinity

Several robust assay formats are available to determine the binding affinity of inhibitors to the c-Met kinase domain. Below are detailed methodologies for three commonly used assays: a luminescence-based kinase activity assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, and a cellular phosphorylation assay.

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity.

Materials:

-

Recombinant c-Met enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution

-

Poly (Glu, Tyr) substrate

-

Crizotinib (or other test inhibitor)

-

Kinase-Glo® Max reagent

-

White 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of Crizotinib in the appropriate buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the Crizotinib dilution or vehicle control to the wells of the plate.

-

Prepare a master mix containing kinase buffer, ATP, and the poly (Glu, Tyr) substrate.

-

Add 20 µL of the master mix to each well.

-

Add 25 µL of diluted c-Met enzyme to each well to initiate the reaction, except for the "no enzyme" control wells.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

-

Add 50 µL of Kinase-Glo® Max reagent to each well.

-

Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each Crizotinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)

This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.

Materials:

-

Recombinant c-Met enzyme

-

LanthaScreen® Kinase Buffer

-

Fluorescein-labeled poly-GT substrate

-

ATP solution

-

Crizotinib (or other test inhibitor)

-

Terbium-labeled anti-phosphotyrosine antibody

-

TR-FRET detection buffer

-

Black 384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Crizotinib. Prepare a 2X kinase/antibody mixture and a 2X substrate/ATP mixture in the kinase buffer.

-

Reaction Setup:

-

Add 2.5 µL of the Crizotinib dilution or vehicle control to the wells.

-

Add 2.5 µL of the 2X substrate/ATP mixture.

-

Add 5 µL of the 2X kinase solution to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 10 µL of a 2X EDTA/Terbium-labeled antibody mixture in TR-FRET dilution buffer to stop the reaction and label the phosphorylated substrate.

-

Incubate for at least 30 minutes at room temperature.

-

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Data Analysis: The TR-FRET ratio (acceptor emission/donor emission) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition and determine the IC50 value.

Cellular c-Met Phosphorylation Assay (e.g., AlphaLISA® SureFire® Ultra™)

This assay quantifies the level of phosphorylated c-Met in cell lysates.

Materials:

-

c-Met expressing cell line (e.g., MKN45, which has MET amplification)

-

Cell culture medium and supplements

-

Crizotinib (or other test inhibitor)

-

Lysis buffer

-

AlphaLISA® Acceptor beads conjugated to an anti-c-Met antibody

-

Streptavidin-coated Donor beads

-

Biotinylated anti-phospho-c-Met antibody

-

White 384-well OptiPlate™

-

AlphaScreen-capable plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well culture plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Crizotinib for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Remove the culture medium and add lysis buffer to each well.

-

Agitate the plate gently to ensure complete lysis.

-

-

Assay in 384-well Plate:

-

Transfer a small volume of the cell lysate to a 384-well OptiPlate™.

-

Add a mixture of the AlphaLISA® Acceptor beads and biotinylated anti-phospho-c-Met antibody.

-

Incubate to allow the formation of the antibody-analyte complex.

-

-

Detection:

-

Add the Streptavidin-coated Donor beads.

-

Incubate in the dark to allow the beads to come into proximity.

-

-

Data Acquisition: Read the plate on an AlphaScreen-capable reader.

-

Data Analysis: The AlphaLISA® signal is directly proportional to the amount of phosphorylated c-Met. Determine the IC50 value by plotting the signal against the inhibitor concentration.

Visualizations

c-Met Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by c-Met upon HGF binding.

Caption: The c-Met signaling network and its downstream effectors.

Experimental Workflow for Kinase Activity Assay

The following diagram outlines the general workflow for an in vitro biochemical kinase assay to determine inhibitor potency.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This technical guide has summarized the binding affinity of Crizotinib for the c-Met kinase domain, presenting quantitative data from various assays. Detailed protocols for key experimental methodologies have been provided to enable researchers to replicate or adapt these techniques for their own studies. The included diagrams offer a clear visualization of the c-Met signaling pathway and a standard experimental workflow. This information serves as a valuable resource for professionals in the field of cancer research and drug development focused on targeting the c-Met pathway.

In Vitro Kinase Assay for c-Met-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of c-Met-IN-14, a putative inhibitor of the c-Met receptor tyrosine kinase. This document outlines the fundamental principles of the c-Met signaling pathway, detailed experimental protocols for determining inhibitor potency, and a framework for data presentation and visualization.

The c-Met proto-oncogene encodes the c-Met protein, a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR).[1] The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cellular processes like proliferation, survival, migration, and invasion.[1][2] Dysregulation of c-Met signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[3][4] Small molecule inhibitors that target the ATP binding site of c-Met are a promising class of anti-cancer drugs.[5]

c-Met Signaling Pathway

The activation of the c-Met receptor by HGF initiates a complex network of intracellular signaling events. Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation of tyrosine residues within its kinase domain.[5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream pathways that drive cellular responses.

Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades.

In Vitro Kinase Assay: Experimental Protocol

The following protocol describes a luminescent-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase. This assay measures the amount of ADP produced from the kinase reaction, which correlates with kinase activity.

Materials and Reagents:

-

Recombinant human c-Met kinase (e.g., amino acids 956-1390)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP solution

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound (or other test inhibitors)

-

DMSO (for inhibitor dilution)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Workflow for the in vitro determination of c-Met kinase inhibition.

Detailed Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 100-fold the highest desired final concentration. Subsequently, create a 10-fold dilution in the kinase assay buffer. This intermediate dilution series will be used for the assay, ensuring the final DMSO concentration does not exceed 1%.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound to the appropriate wells of a white, opaque plate.

-

For the "Positive Control" (uninhibited kinase activity) and "Blank" (no kinase) wells, add 2.5 µL of the diluent solution (e.g., 10% DMSO in kinase assay buffer).

-

-

Kinase Addition:

-

Thaw the recombinant c-Met kinase on ice.

-

Dilute the kinase to the desired concentration in 1x kinase assay buffer.

-

Add 10 µL of the diluted kinase to all wells except the "Blank" wells.

-

To the "Blank" wells, add 10 µL of 1x kinase assay buffer.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Initiation of Kinase Reaction:

-

Prepare a master mix containing ATP and the kinase substrate in 1x kinase assay buffer.

-

Add 12.5 µL of the ATP/substrate master mix to all wells to start the kinase reaction. The final volume in each well will be 25 µL.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Following the kinase reaction, add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP. This typically involves adding 25 µL of the reagent and incubating for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. This usually involves adding 50 µL of the reagent and incubating for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a microplate reader.

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control" (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

Quantitative data from the in vitro kinase assay should be summarized in a clear and structured table. This allows for easy comparison of the potency of different inhibitors.

| Compound | Target Kinase | IC50 (nM) |

| This compound | c-Met | Value to be determined |

| Crizotinib | c-Met | 2.2[6] |

| Capmatinib | c-Met | 1[7] |

| KRC-00715 | c-Met | 9.0[6] |

| TPX-0022 | c-Met | 2.7[8] |

Note: IC50 values for Crizotinib, Capmatinib, KRC-00715, and TPX-0022 are provided for reference from published literature and may have been determined under different assay conditions.

Conclusion

This technical guide provides a robust framework for the in vitro evaluation of this compound. The detailed protocol for the kinase assay, coupled with the visualization of the underlying signaling pathway and a structured approach to data presentation, will aid researchers in accurately determining the inhibitory potential of this and other novel c-Met inhibitors. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing drug discovery efforts targeting the c-Met pathway.

References

- 1. c-MET [abbviescience.com]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Kinase Selectivity Profile of c-Met-IN-14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of c-Met-IN-14, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also identified as compound 26af, is a novel small molecule inhibitor belonging to the N-sulfonylamidine class of derivatives. It has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of c-Met kinase. The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various cancer cells. Dysregulation of this pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is implicated in the progression of numerous malignancies. This compound has been developed to specifically target and disrupt this oncogenic signaling cascade.

Quantitative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a panel of kinases to ascertain its specificity for c-Met. The following table summarizes the inhibitory activity of this compound against c-Met and other closely related kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |

| c-Met | 2.89 | 1 |

| c-Kit | 4.26 | 1.47 |

| Flt-3 | 7.28 | 2.52 |

Data sourced from the primary scientific literature describing compound 26af.

As the data indicates, this compound is a highly potent inhibitor of c-Met with an IC50 value in the low nanomolar range. While it exhibits the highest potency against its primary target, it also shows inhibitory activity against the closely related receptor tyrosine kinases c-Kit and Flt-3, albeit with reduced potency. This profile suggests that this compound is a relatively selective inhibitor, with a clear preference for c-Met. Further comprehensive kinome scanning would be beneficial to fully elucidate its off-target profile across the entire human kinome.

Experimental Protocols

The following section details the methodologies employed in the determination of the kinase inhibition profile of this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against c-Met, c-Kit, and Flt-3 was determined using an in vitro kinase assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.

Materials:

-

Recombinant human c-Met, c-Kit, and Flt-3 kinase domains.

-

ATP (Adenosine triphosphate).

-

Specific peptide substrate for each kinase.

-

This compound (compound 26af) dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

96-well microplates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

A solution of the respective kinase and its specific peptide substrate was prepared in the assay buffer.

-

Serial dilutions of this compound were prepared in DMSO and then diluted in the assay buffer.

-

The kinase/substrate solution was added to the wells of a 96-well plate.

-

The serially diluted this compound or DMSO (as a control) was added to the wells.

-

The kinase reaction was initiated by the addition of ATP.

-

The plate was incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

The reaction was stopped, and the amount of ADP produced (correlating with kinase activity) was measured by adding a detection reagent that converts ADP to a luminescent signal.

-

Luminescence was read using a microplate reader.

-

The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action and analysis of this compound.

c-Met Signaling Pathway

Caption: The HGF/c-Met signaling cascade and its downstream effectors.

Kinase Inhibition Assay Workflow

Caption: A stepwise workflow for determining kinase inhibitor potency.

Selectivity Profile of this compound

Caption: Relative inhibitory potency of this compound against key kinases.

Conclusion

This compound is a potent and relatively selective inhibitor of the c-Met receptor tyrosine kinase. Its high affinity for c-Met, coupled with a discernible selectivity over other tested kinases such as c-Kit and Flt-3, underscores its potential as a targeted therapeutic agent. The provided experimental protocols offer a foundational understanding of the methods used to characterize its inhibitory activity. Further investigation, including broader kinome profiling and in vivo studies, will be essential to fully delineate its therapeutic potential and safety profile for the advancement of cancer therapy.

Unveiling the Cellular Landscape of c-Met-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets and mechanism of action of c-Met-IN-14, a selective inhibitor of the c-Met kinase. The following sections detail its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Cellular Targets and Inhibitory Profile

This compound is a potent, N-sulfonylamidine-based derivative that functions as a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5][6] Its primary mechanism of action involves the blockade of c-Met phosphorylation, a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and motility.[1][2][3]

While highly selective for c-Met, this compound also exhibits inhibitory activity against other kinases, most notably c-Kit and Flt-3.[3] This off-target activity is an important consideration in the experimental application and potential therapeutic development of this compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary and key off-targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-Met | 2.89[1][2][3][4][5][6] |

| c-Kit | 4.26[3] |

| Flt-3 | 7.28[3] |

Cellular Effects and Anti-Proliferative Activity

This compound demonstrates significant anti-proliferative effects across a panel of human cancer cell lines.[3] Its cellular mechanism involves the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis in a dose-dependent manner.[1][2][3] The compound has shown moderate selectivity for cancer cells over normal cell lines, such as Human Umbilical Vein Endothelial Cells (HUVEC) and a normal fetal colon cell line (FHC).[3]

In Vitro Anti-Proliferative Activity

The following table summarizes the IC50 values of this compound in various cancer cell lines after a 24-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.28[3] |

| HT-29 | Colorectal Adenocarcinoma | 0.72[3] |

| MKN-45 | Gastric Carcinoma | Not explicitly stated, but activity is implied. |

| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated, but activity is implied. |

Modulated Signaling Pathways

The primary molecular consequence of this compound activity is the inhibition of the HGF/c-Met signaling axis. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways crucial for cell growth and survival. By blocking c-Met phosphorylation, this compound effectively attenuates these downstream signals.

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves a series of standard in vitro assays to determine its enzymatic and cellular activities. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the IC50 of an inhibitor against its target kinase.

-

Reagents and Materials:

-

Recombinant human c-Met, c-Kit, and Flt-3 enzymes.

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

This compound (serially diluted).

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent).

-

384-well microplates.

-

-

Procedure:

-

Add kinase buffer to all wells of a 384-well plate.

-

Dispense serial dilutions of this compound into the wells.

-

Add the recombinant kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of ADP produced or the phosphorylation of the substrate.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT or SRB Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cultured cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A549, HT-29).

-

Complete cell culture medium.

-

This compound (serially diluted).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent.

-

Solubilization solution (for MTT) or Tris base (for SRB).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution.

-

For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with Tris base.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle.

-

Reagents and Materials:

-

Cancer cell line (e.g., A549).

-

Complete cell culture medium.

-

This compound at various concentrations.

-

Phosphate-buffered saline (PBS).

-

Ethanol (70%, ice-cold) for fixation.

-

RNase A.

-

Propidium Iodide (PI) staining solution.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., A549).

-

Complete cell culture medium.

-

This compound at various concentrations.

-

Annexin V-FITC (or another fluorophore).

-

Propidium Iodide (PI).

-

Annexin V binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 12 or 24 hours).[3]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

This guide provides a foundational understanding of the cellular targets and in vitro activity of this compound. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and broader selectivity profiling is necessary for a complete characterization.

References

Downstream Signaling Pathways Affected by c-Met Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling pathways affected by c-Met inhibitors. As the specific inhibitor "c-Met-IN-14" did not yield targeted results in the public domain, this document focuses on the well-characterized effects of potent and selective c-Met tyrosine kinase inhibitors (TKIs), representing a class of therapeutic agents targeting the c-Met receptor. The information presented herein is crucial for understanding the mechanism of action of these inhibitors and for the development of novel anti-cancer therapies.

Introduction to c-Met Signaling

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes, including proliferation, survival, and motility.[1] Dysregulation of c-Met signaling, through mechanisms such as gene amplification, activating mutations, or overexpression, is a key driver in the pathogenesis of various human cancers.[2][3] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers a cascade of intracellular signaling pathways that are fundamental to cancer progression.[4]

The primary downstream signaling cascades initiated by c-Met activation include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[5]

-

PI3K/Akt/mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.[5]

-

JAK/STAT Pathway: Plays a significant role in cytokine signaling and gene expression related to cell proliferation and survival.[4]

c-Met inhibitors are small molecules designed to block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and the subsequent phosphorylation of downstream targets.[6]

Quantitative Data on c-Met Inhibition

The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through various biochemical and cellular assays. The following tables summarize representative quantitative data for several well-characterized c-Met inhibitors.

Table 1: Biochemical Assay Data for c-Met Inhibitors

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| INCB28060 (Capmatinib) | In vitro kinase assay | Recombinant human c-MET | 0.13 | [4] |

| Crizotinib | Cell-free assay | c-Met | 11 | [6] |

| SU11274 | Cell-free assay | c-Met | 10 | [7] |

| PHA-665752 | Cell-free assay | c-Met | 9 | [8] |

| BMS-777607 | Cell-free assay | c-Met | 3.9 | [6] |

Table 2: Cellular Assay Data for c-Met Inhibitors

| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| INCB28060 (Capmatinib) | SNU-5 (gastric cancer) | Phospho-c-MET ELISA | Inhibition of c-MET phosphorylation | ~1 | [4] |

| Crizotinib | Various lung cancer cell lines | Cell-based assay | Inhibition of c-Met phosphorylation | 24 | [6] |

| ARQ 197 | Multiple c-Met expressing cancer cell lines | Proliferation assay | Inhibition of cell proliferation | Varies | [2] |

Core Signaling Pathways Affected by c-Met Inhibition

c-Met inhibitors effectively block the initiation of downstream signaling by preventing the autophosphorylation of the c-Met receptor. This leads to the attenuation of signals through the MAPK, PI3K/Akt, and STAT pathways.

Inhibition of the RAS/RAF/MEK/ERK (MAPK) Pathway

Upon activation, c-Met recruits adaptor proteins like Grb2, which in turn activates the RAS/RAF/MEK/ERK cascade. This pathway is a central driver of cell proliferation. c-Met inhibitors block the phosphorylation of key components of this pathway, such as ERK1/2.[4]

Figure 1: Inhibition of the MAPK pathway by a c-Met inhibitor.

Inhibition of the PI3K/Akt/mTOR Pathway

Activated c-Met also recruits the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and its downstream effector, mTOR. This pathway is crucial for cell survival and growth. Inhibition of c-Met leads to a reduction in Akt phosphorylation.[4]

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by a c-Met inhibitor.

Inhibition of the JAK/STAT Pathway

c-Met activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell survival and proliferation. c-Met inhibitors have been shown to block STAT3 phosphorylation.[4]

Figure 3: Inhibition of the JAK/STAT pathway by a c-Met inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of c-Met inhibitors on downstream signaling pathways.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of purified c-Met enzyme and the inhibitory effect of a compound.

Protocol:

-

Reagent Preparation:

-

Kinase Reaction:

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 4: Workflow for a biochemical c-Met kinase assay.

Cellular Phospho-c-Met Assay (Western Blot)

This method is used to determine the effect of a c-Met inhibitor on the phosphorylation of c-Met and its downstream targets in whole cells.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., SNU-5, which has amplified c-Met) and grow to 70-80% confluency.[4]

-

Treat cells with various concentrations of the c-Met inhibitor or vehicle control (DMSO) for a specified time (e.g., 2 hours).

-

If the cell line does not have constitutively active c-Met, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before lysis.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Immunodetection:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Y1234/1235), phospho-Akt, or phospho-ERK overnight at 4°C.[11] A typical antibody dilution is 1:1000 in 5% BSA/TBST.[11]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein levels).

-

Figure 5: General workflow for Western blot analysis of protein phosphorylation.

Cell Viability Assay (e.g., MTS Assay)

This assay measures the effect of a c-Met inhibitor on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

-

Compound Treatment:

-

After allowing the cells to adhere overnight, treat them with a serial dilution of the c-Met inhibitor or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[4]

-

-

MTS Reagent Addition:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the inhibitor concentration.

-

Conclusion

c-Met inhibitors represent a promising class of targeted therapies for cancers with aberrant c-Met signaling. By effectively blocking the kinase activity of the c-Met receptor, these inhibitors potently suppress the downstream RAS/RAF/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT signaling pathways. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and develop novel c-Met-targeted therapies. The methodologies and pathway diagrams presented herein serve as a valuable resource for designing experiments, interpreting results, and advancing the field of precision oncology.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad.com [bio-rad.com]

- 11. researchgate.net [researchgate.net]

The Inhibitory Effect of c-Met Kinase Inhibitors on HGF-Induced Phosphorylation: A Technical Guide

Note: Initial searches for "c-Met-IN-14" did not yield specific information on a compound with this designation. This guide will, therefore, focus on the well-characterized and clinically relevant c-Met inhibitor, Tivantinib (ARQ 197) , as a representative example to illustrate the principles and methodologies for assessing the inhibition of Hepatocyte Growth Factor (HGF)-induced c-Met phosphorylation. Data for another potent inhibitor, Capmatinib , is also included for comparative purposes.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual diagrams to elucidate the mechanism and analysis of c-Met inhibition.

The HGF/c-Met Signaling Pathway and its Inhibition

The c-Met receptor, a receptor tyrosine kinase (RTK), and its ligand, Hepatocyte Growth Factor (HGF), form a critical signaling pathway involved in various cellular processes, including proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, this pathway is tightly regulated. However, its aberrant activation through gene amplification, mutation, or protein overexpression is a known driver in many types of cancer.[1]

Upon HGF binding, the c-Met receptor dimerizes and undergoes trans-autophosphorylation at key tyrosine residues (specifically Tyr1234 and Tyr1235) within its kinase domain. This phosphorylation event activates the receptor, creating docking sites for various downstream adaptor proteins and initiating signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[2]

Selective c-Met inhibitors are designed to block this initial activation step. They typically function by competing with ATP at the kinase domain's binding pocket (ATP-competitive) or by binding to an allosteric site to lock the kinase in an inactive conformation (non-ATP-competitive), thereby preventing autophosphorylation.[3] Tivantinib is a non-ATP competitive inhibitor that selectively binds to the inactive conformation of c-Met.[4] Capmatinib, in contrast, is a highly potent, ATP-competitive inhibitor.[2]

Quantitative Data on c-Met Inhibition

The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the HGF-induced c-Met phosphorylation by 50%. This value is a critical parameter for comparing the efficacy of different compounds.

| Inhibitor | Mechanism | Target | System / Cell Line | IC50 Value | Reference(s) |

| Tivantinib | Non-ATP-competitive | HGF-induced c-Met Phosphorylation | MDA-MB-231 (Breast Cancer), NCI-H441 (Lung Cancer) | 100 - 300 nM | [5] |

| (ARQ 197) | OPM-2, KAS-6/R10R (Multiple Myeloma) | ~300 nM | [4] | ||

| Capmatinib | ATP-competitive | c-Met Kinase Activity (cell-free) | Recombinant c-Met Enzyme | 0.13 nM | [2][6] |

| (INC280) | Cell Proliferation | MET-amplified Lung Cancer Cell Lines | 0.3 - 0.7 nM | [6] |

Experimental Protocol: Western Blot for c-Met Phosphorylation

This section details a representative protocol for assessing the inhibitory effect of Tivantinib on HGF-induced c-Met phosphorylation in a cancer cell line (e.g., Huh7 hepatocellular carcinoma cells) using Western blot analysis.[7]

Objective: To determine the dose-dependent effect of a c-Met inhibitor on the phosphorylation of c-Met at Tyr1234/1235 upon stimulation with HGF.

Materials:

-

Cell Line: Huh7 (or other relevant cell line with c-Met expression).

-

Reagents:

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free or low-serum medium (e.g., DMEM with 1% FBS).

-

Recombinant Human HGF (e.g., 50 ng/mL final concentration).

-

c-Met Inhibitor (e.g., Tivantinib, prepared in DMSO).

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-c-Met (Tyr1234/1235)

-

Rabbit or Mouse anti-total c-Met

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Procedure:

-

Cell Culture and Plating:

-

Culture Huh7 cells in complete medium until they reach 70-80% confluency.

-

Plate the cells in 6-well plates and allow them to adhere overnight.

-

-

Serum Starvation:

-

Aspirate the complete medium and wash the cells once with PBS.

-

Replace with low-serum medium (1% FBS) and incubate for 12 hours. This step reduces basal receptor activation.[7]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of Tivantinib in low-serum medium (e.g., 0, 50, 100, 200, 500, 1000 nM).

-

Aspirate the starvation medium and add the medium containing the different concentrations of Tivantinib. Include a vehicle control (DMSO).

-

Incubate the cells for 4 hours at 37°C.[7]

-

-

HGF Stimulation:

-

Add Recombinant Human HGF directly to the medium in each well to a final concentration of 50 ng/mL. Do not add HGF to a negative control well.

-

Incubate for 10 minutes at 37°C. This short duration is optimal for observing the peak of receptor phosphorylation.[7]

-

-

Cell Lysis:

-

Immediately place the plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (cleared lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-c-Met (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total c-Met and β-actin to ensure equal protein loading and to assess the inhibitor's effect on total receptor levels.

-

References

- 1. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the Pro-Survival Protein MET with Tivantinib (ARQ 197) Inhibits Growth of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Basis of c-Met Inhibition: A Technical Guide

Disclaimer: No specific small molecule inhibitor with the designation "c-Met-IN-14" was identified in publicly available scientific literature. This guide provides a comprehensive overview of the structural basis for c-Met inhibition, with a particular focus on the mechanisms relevant to cancers harboring MET exon 14 skipping alterations, a plausible interpretation of the query.

Introduction to c-Met and Its Role in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of c-Met signaling, through mechanisms such as gene amplification, overexpression, or activating mutations, is a key driver in the development and progression of numerous cancers.[3][4] One of the most clinically significant alterations is the skipping of exon 14 of the MET gene, which leads to a constitutively active receptor, making it a prime target for therapeutic intervention.[5]

The c-Met Receptor: Structure and Activation

The c-Met receptor is a heterodimer composed of an extracellular α-chain and a transmembrane β-chain. The extracellular portion contains a SEMA domain responsible for binding its ligand, hepatocyte growth factor (HGF), a PSI domain, and four IPT domains.[6][7] The intracellular region comprises a juxtamembrane domain, the tyrosine kinase domain, and a C-terminal docking site.[2]

Ligand-induced activation of c-Met follows a precise sequence of events:

-

HGF Binding: HGF binds to the SEMA domain of the c-Met receptor.[8]

-

Dimerization: This binding event induces receptor dimerization.

-

Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation of key tyrosine residues (Y1234 and Y1235) within the activation loop.

-

Conformational Change: Phosphorylation of the activation loop stabilizes it in an open, active conformation, allowing for substrate binding.

-

Downstream Signaling: The activated kinase then phosphorylates tyrosine residues in the C-terminal tail (Y1349 and Y1356), creating docking sites for adaptor proteins like Gab1, Grb2, and Shc, which in turn activate downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[9][10]

c-Met Activation Signaling Pathway

Caption: The HGF-induced c-Met signaling pathway.

Mechanism of c-Met Inhibition by Small Molecules

Small molecule inhibitors of c-Met primarily function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling. These inhibitors are broadly classified based on their binding mode to the active or inactive conformation of the kinase.

-

Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is oriented towards the active site. They typically form hydrogen bonds with the hinge region of the kinase. Examples include Crizotinib and Capmatinib.[1]

-

Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. These inhibitors often have a more extended conformation.

-

Type III Inhibitors: These are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents kinase activity.

The structural basis for selective inhibition lies in the specific interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket of c-Met.

Quantitative Data for c-Met Inhibitors

The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes publicly available data for several well-characterized c-Met inhibitors.

| Inhibitor | Type | Target(s) | IC50 (c-Met) (nM) | Reference(s) |

| Crizotinib | Type I | c-Met, ALK, ROS1 | 11 (cell-based) | [11] |

| Cabozantinib | Type I | c-Met, VEGFR2, RET, KIT, AXL, FLT3, TIE2 | 1.3 (cell-free) | [11] |

| Capmatinib | Type I | c-Met | 0.13 (enzymatic) | [12] |

| Tepotinib | Type I | c-Met | - | [1] |

| Savolitinib | Type I | c-Met | 5 (enzymatic) | [11] |

| Foretinib | Type II | c-Met, KDR | 0.4 (cell-free) | [11] |

| SGX-523 | Type I | c-Met | 4 (cell-free) | [11] |

| KRC-00509 | - | c-Met | 6.3 (biochemical) | [13] |

| KRC-00715 | - | c-Met | 9.0 (biochemical) | [13] |

| PF-02341066 (Crizotinib) | Type I | c-Met | 0.04 µM (cell-based) | [14] |

| XL184 (Cabozantinib) | Type I | c-Met, VEGFR2 | 0.057 µM (cell-based) | [14] |

Experimental Protocols

In Vitro Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.

Principle: A recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic peptide like Poly(Glu:Tyr 4:1)), ATP, and the test inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like ADP-Glo™, HTRF®, or LanthaScreen®.[13][15]

General Protocol:

-

Prepare Reagents:

-

Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Recombinant human c-Met kinase.

-

Substrate (e.g., Poly(Glu:Tyr 4:1)).

-

ATP at a concentration near the Km for c-Met.

-

Test inhibitor at various concentrations.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Assay Procedure (96-well plate format):

-

Add kinase buffer to all wells.

-

Add the test inhibitor or vehicle (DMSO) to the appropriate wells.

-

Add the c-Met enzyme to all wells except the negative control.

-

Add the substrate to all wells.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Add the detection reagent and incubate as per the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme).

-

Normalize the data to the positive control (no inhibitor).

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.

Principle: Cells that overexpress c-Met (either endogenously or through transfection) are treated with the test inhibitor, followed by stimulation with HGF (if not constitutively active). The level of phosphorylated c-Met is then measured by methods such as Western blotting, ELISA, or high-content imaging.[16]

General Protocol (Western Blotting):

-

Cell Culture:

-

Plate c-Met-dependent cancer cells (e.g., Hs746T, which have MET amplification and an exon 14 splice site mutation) in appropriate growth medium.[13]

-

-

Treatment:

-

Starve the cells in low-serum medium for several hours to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with HGF for a short period (e.g., 15-30 minutes), if necessary.

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) for normalization.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-c-Met signal to the total c-Met and loading control signals.

-

Plot the normalized phospho-c-Met levels versus inhibitor concentration to determine the cellular IC50.

-

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

Caption: A typical workflow for the discovery and characterization of a c-Met kinase inhibitor.

Logical Relationship of c-Met Inhibition and Cellular Outcomes

Caption: The mechanism of action of an ATP-competitive c-Met inhibitor leading to anti-cancer effects.

References

- 1. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cMET Exon 14 Skipping: From the Structure to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aptamers Binding to c-Met Inhibiting Tumor Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-MET [abbviescience.com]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of c-Met Inhibitors

A note to the reader: Initial searches for a specific compound designated "c-Met-IN-14" did not yield specific public domain information. The following guide is a comprehensive overview of the discovery and development of small molecule c-Met inhibitors, drawing upon established principles and publicly available data for representative compounds in this class. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to c-Met as a Therapeutic Target

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2][3] This signaling is crucial for normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[4][5][6] However, aberrant c-Met signaling, through gene amplification, mutation, or protein overexpression, is a key driver in the initiation and progression of numerous cancers.[2][7][8][9] Dysregulation of the HGF/c-Met axis can lead to increased cell proliferation, survival, migration, and invasion, hallmarks of malignancy.[2][9] This central role in oncology has made c-Met a compelling target for the development of targeted cancer therapies.[1][4][7]

The c-Met Signaling Pathway

Activation of c-Met by HGF initiates a complex network of intracellular signaling. Upon ligand binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain.[1][5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of several major downstream pathways:

-

RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.[1][9]

-

PI3K/AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1][9][10]

-

STAT3 Pathway: Plays a role in gene transcription related to cell survival and proliferation.[1][9]

-

SRC Kinase: Involved in cell migration and invasion.[2]

Discovery and Lead Optimization

The discovery of novel c-Met inhibitors typically follows a structured workflow, beginning with the identification of a lead compound.

Experimental Protocols:

-

High-Throughput Screening (HTS): A large library of chemical compounds is screened against the c-Met kinase to identify initial "hits." A common method is a biochemical assay that measures the phosphorylation of a substrate by the c-Met kinase domain. The assay can be formatted for 384- or 1536-well plates and often utilizes fluorescence resonance energy transfer (FRET) or luminescence-based readouts to quantify kinase activity.

-

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, medicinal chemists synthesize a series of analogues to understand how chemical modifications affect the compound's potency and other properties. This iterative process aims to improve the inhibitor's affinity for the target, selectivity over other kinases, and drug-like properties.

In Vitro Characterization

Promising compounds from lead optimization undergo rigorous in vitro testing to determine their biological activity and selectivity.

Quantitative Data for Representative c-Met Inhibitors:

| Compound | c-Met IC50 (nM) | Cellular p-Met IC50 (nM) | Selectivity Profile | Reference |

| Crizotinib | 4 | 8 | Also inhibits ALK, ROS1 | [11] |

| Cabozantinib | 1.3 | 8 | Also inhibits VEGFR2, RET | [11] |

| Capmatinib | 0.8 | 1.3 | Highly selective for c-Met | [12] |

| Tepotinib | 3 | 10 | Highly selective for c-Met | [10] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase or cellular c-Met phosphorylation by 50%.

Experimental Protocols:

-

Biochemical Kinase Assay (IC50 determination): The inhibitory activity of a compound against the purified c-Met kinase domain is measured. A typical protocol involves incubating the recombinant c-Met enzyme with a peptide substrate, ATP (often radiolabeled ³³P-ATP), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.

-

Cellular Phospho-Met (p-Met) Assay: This assay assesses the ability of an inhibitor to block c-Met autophosphorylation in a cellular context. A cancer cell line with high c-Met expression (e.g., MKN-45 or EBC-1) is treated with the inhibitor, followed by stimulation with HGF. Cell lysates are then analyzed by Western blot or ELISA using an antibody specific for the phosphorylated form of c-Met.

-

Cell Proliferation Assay: The effect of the inhibitor on the growth of c-Met-dependent cancer cell lines is evaluated. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a period of 72 hours. Cell viability is then measured using reagents such as MTT or CellTiter-Glo.

-

Kinase Selectivity Profiling: To assess the specificity of the inhibitor, it is tested against a broad panel of other kinases. This is a critical step to identify potential off-target effects that could lead to toxicity.

In Vivo Evaluation

Compounds that demonstrate potent and selective activity in vitro are advanced to in vivo studies to evaluate their efficacy and pharmacokinetic properties in animal models.

Experimental Protocols:

-

Xenograft Tumor Models: Human cancer cell lines with aberrant c-Met signaling are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the c-Met inhibitor. Tumor growth is monitored over time to assess the efficacy of the compound.

-

Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor are determined in animals (e.g., mice or rats). This involves administering the compound and then measuring its concentration in blood plasma and various tissues over time. Key parameters such as half-life, bioavailability, and clearance are calculated.

Clinical Development

A preclinical candidate with a favorable efficacy and safety profile in animal models may be advanced into clinical trials in human subjects. Clinical development is typically conducted in three phases to evaluate the safety, dosage, and efficacy of the new drug in cancer patients. Several c-Met inhibitors, such as crizotinib, cabozantinib, capmatinib, and tepotinib, have successfully navigated this process and are now approved for the treatment of specific cancers with c-Met alterations.[1][11]

Conclusion

The development of c-Met inhibitors represents a significant advancement in precision oncology. A thorough understanding of the c-Met signaling pathway, coupled with a systematic drug discovery and development process, has led to the approval of several effective therapies for patients with c-Met-driven cancers. Future research will likely focus on overcoming resistance mechanisms and exploring combination therapies to further improve patient outcomes.

References

- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Engineering, Characterization, and Biological Evaluation of an Antibody Targeting the HGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

Navigating the Potent Activity of c-MET Inhibition in MET-Amplified Cancers: A Technical Guide

For Immediate Release

A Deep Dive into the Efficacy and Methodologies of a Representative c-MET Inhibitor, PHA-665752, in MET-Amplified Cancer Cell Lines

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the activity of a selective c-MET inhibitor in cancer cell lines characterized by MET gene amplification. While the specific compound "c-Met-IN-14" did not yield public data, this whitepaper utilizes the well-characterized inhibitor PHA-665752 as a representative example to explore the potent and selective effects of c-MET inhibition in relevant preclinical models.

The c-MET receptor tyrosine kinase, encoded by the MET proto-oncogene, is a critical driver of cell proliferation, survival, and migration.[1] Dysregulation of c-MET signaling, often through gene amplification, is implicated in the progression of various cancers, including gastric and non-small cell lung carcinomas.[2][3] This has established c-MET as a compelling therapeutic target.[1][4] This guide provides a detailed look at the quantitative effects of c-MET inhibition, the experimental protocols to assess these effects, and the underlying signaling pathways.

Quantitative Activity of PHA-665752 in MET-Amplified Cancer Cell Lines

The efficacy of a c-MET inhibitor is often most pronounced in tumor cells that are "addicted" to the c-MET signaling pathway due to genomic alterations like MET amplification.[3] The selective tyrosine kinase inhibitor PHA-665752 has demonstrated remarkable potency and selectivity in such contexts.

| Cell Line | Cancer Type | MET Amplification Status | IC50 (nM) for PHA-665752 | Reference |

| MKN-45 | Gastric Carcinoma | Amplified | 9 | [5] |

| SNU-5 | Gastric Carcinoma | Amplified | Not explicitly stated, but showed dramatic reduction in cell numbers | [5] |

| GTL-16 | Gastric Carcinoma | Amplified | Not explicitly stated, but showed dramatic reduction in cell numbers | [5] |

| Hs746T | Gastric Carcinoma | Amplified | Not explicitly stated, but showed dramatic reduction in cell numbers | [5] |

| KATO II | Gastric Carcinoma | Amplified | Not explicitly stated, but showed dramatic reduction in cell numbers | [5] |

| AGS | Gastric Carcinoma | Not Amplified | No effect | [5] |

| NCI-N87 | Gastric Carcinoma | Not Amplified | No effect | [5] |

Table 1: In vitro activity of PHA-665752 in a panel of gastric cancer cell lines with and without MET amplification.

Core Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of targeted therapies. Below are detailed methodologies for key assays used to characterize the activity of c-MET inhibitors like PHA-665752.

Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay quantifies the effect of the inhibitor on cancer cell growth and survival.

Protocol:

-